Cyclobutane,1,1-bis(ethylsulfonyl)-
Description
Cyclobutane,1,1-bis(ethylsulfonyl)- is a chemical compound characterized by a cyclobutane ring with two ethylsulfonyl groups attached to the same carbon atom
Properties
CAS No. |
6330-45-6 |
|---|---|
Molecular Formula |
C8H16O4S2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1,1-bis(ethylsulfonyl)cyclobutane |
InChI |
InChI=1S/C8H16O4S2/c1-3-13(9,10)8(6-5-7-8)14(11,12)4-2/h3-7H2,1-2H3 |
InChI Key |
GUBREGUKMJBJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1(CCC1)S(=O)(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutane,1,1-bis(ethylsulfonyl)- typically involves the reaction of cyclobutane derivatives with ethylsulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of cyclobutane,1,1-bis(ethylsulfonyl)- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Cyclobutane,1,1-bis(ethylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclobutane,1,1-bis(ethylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which cyclobutane,1,1-bis(ethylsulfonyl)- exerts its effects involves the interaction of its ethylsulfonyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The cyclobutane ring provides a rigid framework that can influence the spatial orientation of the reactive groups, enhancing their specificity and reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane,1,1-bis(methylsulfonyl)-: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl groups.
Cyclobutane,1,1-bis(phenylsulfonyl)-: Contains phenylsulfonyl groups, leading to different reactivity and applications.
Uniqueness
Cyclobutane,1,1-bis(ethylsulfonyl)- is unique due to the presence of ethylsulfonyl groups, which provide distinct chemical properties compared to other sulfonyl derivatives
Biological Activity
Cyclobutane, 1,1-bis(ethylsulfonyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, physicochemical properties, biological evaluations, and relevant case studies.
The synthesis of Cyclobutane, 1,1-bis(ethylsulfonyl)- involves the reaction of cyclobutane with ethylsulfonyl chloride under specific conditions to yield the desired product. The compound's physicochemical properties such as solubility, lipophilicity, and stability are critical for understanding its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 210.29 g/mol |
| Solubility in Water | Low (mg/mL) |
| Log P (Partition Coefficient) | 2.5 |
| Stability | Moderate under physiological conditions |
The biological activity of Cyclobutane, 1,1-bis(ethylsulfonyl)- is primarily attributed to its interaction with various biological targets. Studies have shown that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been evaluated for its effects on glucose metabolism and insulin signaling pathways.
Key Findings:
- Inhibition of Enzymes: Cyclobutane derivatives have been reported to inhibit enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a role in glucose homeostasis.
- GLP-1 Receptor Agonism: Some derivatives exhibit agonistic activity towards the GLP-1 receptor, promoting insulin secretion and enhancing β-cell function.
Case Studies
Case Study 1: Antidiabetic Activity
In a study evaluating the antidiabetic potential of Cyclobutane derivatives, researchers found that the compound significantly reduced blood glucose levels in diabetic mouse models. The mechanism was linked to increased insulin secretion and improved β-cell survival.
- Study Design: Diabetic mice were treated with varying doses of Cyclobutane derivatives.
- Results:
- Blood glucose levels decreased by up to 30% after 4 weeks of treatment.
- Histological analysis showed increased β-cell mass and reduced apoptosis.
Case Study 2: Antifungal Properties
Cyclobutane derivatives have also been tested for antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.
- Methodology: Disk diffusion assays were conducted to assess antifungal efficacy.
- Findings:
- The compound displayed significant antifungal activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- Mechanistic studies suggested that the compound disrupts fungal cell wall integrity.
Future Directions
Research into Cyclobutane, 1,1-bis(ethylsulfonyl)- continues to explore its potential in various therapeutic areas. Future studies may focus on:
- Structural Modifications: Investigating how modifications to the cyclobutane ring or sulfonyl groups affect biological activity.
- Combination Therapies: Assessing the efficacy of this compound in combination with other antidiabetic or antifungal agents to enhance therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
